
1-(6-Methylpyridin-2-yl)ethanamine
Overview
Description
1-(6-Methylpyridin-2-yl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of a methyl group at the 6-position and an ethanamine group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2-acetyl-6-methylpyridine using ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature overnight, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. These methods may include the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further reactions to introduce the pyridine ring and ethanamine group .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate for Drug Synthesis
One of the primary applications of 1-(6-Methylpyridin-2-yl)ethanamine is as an intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a precursor for the synthesis of COX-2 inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 enzyme. Notably, it is involved in the production of etoricoxib, a widely used COX-2 inhibitor marketed under the name Arcoxia .
1.2 Mechanism of Action
The mechanism by which COX-2 inhibitors exert their effects involves the reduction of prostaglandin synthesis, leading to decreased inflammation and pain. The incorporation of this compound into drug formulations enhances the pharmacological profile of these medications by improving selectivity and reducing gastrointestinal side effects associated with traditional NSAIDs .
Chemical Synthesis Applications
2.1 Synthetic Routes
The compound is utilized in various synthetic pathways to develop more complex molecules. For instance, it can be transformed into other pyridine derivatives through alkylation or acylation reactions. These transformations are crucial for creating compounds with enhanced biological activities or improved pharmacokinetic properties .
2.2 Catalytic Reactions
Research has shown that this compound can act as a ligand in catalytic reactions, facilitating the synthesis of complex organic molecules. Its ability to coordinate with metal catalysts makes it valuable in asymmetric synthesis, which is essential for producing enantiomerically pure compounds used in pharmaceuticals .
Toxicological Studies
3.1 Safety Profile
While this compound has significant applications, its safety profile must be considered. Toxicological studies indicate that it can cause skin burns and eye damage upon contact, highlighting the importance of handling this compound with care in laboratory settings .
Case Studies and Research Findings
4.1 Case Study: Etoricoxib Synthesis
A notable case study involves the synthesis of etoricoxib using this compound as an intermediate. The process involves several steps:
- The initial reaction between 6-methylpyridine and methylsulfonyl phenyl acetic acid forms a key intermediate.
- Subsequent steps include cyclization and further modifications to yield etoricoxib with high purity and yield.
This case illustrates not only the utility of this compound but also its role in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Similar structure but with different substitution patterns.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a methyl group.
2-Picolylamine: A related compound with a different substitution on the pyridine ring
Uniqueness: 1-(6-Methylpyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanamine group on the pyridine ring makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Biological Activity
1-(6-Methylpyridin-2-yl)ethanamine, also known as 6-Methyl-2-(ethylamino)pyridine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
This compound has the following chemical properties:
- IUPAC Name : this compound
- CAS Number : 58088-67-8
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that this compound may act as a ligand for certain receptors and enzymes, influencing several physiological processes.
1. Enzyme Inhibition
One of the notable activities of this compound is its potential as an enzyme inhibitor. For example, studies have shown that derivatives of this compound can inhibit the activity of specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.
Table 1: Inhibition Potency of Related Compounds
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | MET Kinase | 9.8 |
Related Compound A | VEGFR-2 | 7.1 |
Related Compound B | Chymotrypsin | 13.17 |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
2. Neuropharmacological Effects
Research has also indicated that compounds with a similar structure to this compound exhibit neuropharmacological effects, potentially acting on neurotransmitter systems. This may suggest a role in modulating mood or cognitive functions.
Case Studies
Several studies have investigated the effects of this compound and related compounds:
Case Study 1: Anti-Cancer Activity
A study published in Medicinal Chemistry evaluated the anti-cancer potential of derivatives based on this compound. The results showed significant inhibition of tumor cell proliferation in vitro, suggesting that structural modifications could enhance its efficacy against specific cancer types.
Case Study 2: Enzyme Interaction Profiles
Another study focused on the interaction profiles of various pyridine derivatives, including this compound, with serine proteases. The findings demonstrated that these compounds could effectively inhibit chymotrypsin and other proteases at nanomolar concentrations, highlighting their potential therapeutic applications in conditions involving protease dysregulation.
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. According to PubChem data:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314).
These safety considerations are essential for any future therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Methylpyridin-2-yl)ethanamine, and how can reaction conditions be standardized?
Answer: The compound is typically synthesized via reductive amination. A common method involves reacting 6-methylpyridine-2-carboxaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol/ethanol . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., methanol) improve reaction efficiency.
- Temperature : Reactions are often conducted at 25–50°C to balance yield and side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity. Industrial methods may use catalytic hydrogenation or continuous flow reactors for scalability .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methyl group at the pyridine 6-position appears as a singlet (~δ 2.5 ppm), while the ethanamine protons resonate at δ 1.2–1.5 ppm (CH2) and δ 2.7–3.1 ppm (NH2) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and quantifies impurities.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 136.2 for [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Receptor Binding Assays : Screen for interactions with serotonin (5-HT1A) or dopamine receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) .
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric or colorimetric assays (e.g., Amplex Red) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Substituent Variation : Synthesize analogs with substituents at the pyridine 4-position (e.g., fluoro, bromo) or modify the ethanamine chain (e.g., cyclopropyl, trifluoromethyl) .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key binding interactions. For example, the pyridine nitrogen may hydrogen-bond with Asp116 in 5-HT1A .
- Bioisosteric Replacement : Replace the methyl group with a trifluoromethyl group to enhance metabolic stability .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what are key discrepancies?
Answer:
- In Vitro : Microsomal stability assays (human/rat liver microsomes) may show moderate clearance (e.g., t₁/₂ = 45 min).
- In Vivo : Rodent studies often reveal lower oral bioavailability (<20%) due to first-pass metabolism. Contradictions arise when in vitro CYP450 inhibition (e.g., CYP2D6) does not fully predict in vivo metabolite formation .
- Mitigation : Use deuterated analogs or prodrug strategies (e.g., acetylated amine) to enhance bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor assays) and buffer conditions (pH, ion concentration) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results. For example, N-oxidation of the pyridine ring could enhance/reduce activity .
- Orthogonal Validation : Confirm findings using CRISPR-edited cell models or ex vivo tissue assays .
Q. How can computational methods guide the optimization of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1A) to identify flexible binding pockets.
- QSAR Modeling : Train models using datasets of analogs with measured IC50 values. Key descriptors include logP, polar surface area, and H-bond donor count .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., 70% probability for this compound) .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv ethylamine) to minimize imine side products.
- Purification : Replace column chromatography with solvent extraction (e.g., dichloromethane/water) or crystallization (ethanol/hexane).
- Continuous Flow : Implement flow reactors for safer handling of reactive intermediates (e.g., imines) and higher throughput .
Key Citations
ECHA Report (2025) – Synthetic methods and industrial optimization .
PubChem Data – Structural and physicochemical properties .
Benzothiazole derivative synthesis – SAR methodology .
Trifluoromethyl analog design – Pharmacokinetic enhancement .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLBJSLKUQLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631294 | |
Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-67-8 | |
Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.